molecular formula C10H14ClNO B2979796 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride CAS No. 2225146-38-1

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Cat. No.: B2979796
CAS No.: 2225146-38-1
M. Wt: 199.68
InChI Key: PHMRFIMEBFZMAV-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride (CAS: 2225146-38-1) is a tetrahydroisoquinoline (THIQ) derivative of significant interest in neuroscience and medicinal chemistry research. With the molecular formula C 10 H 14 ClNO and a molecular weight of 199.68 g/mol, this compound serves as a key scaffold for investigating neurological pathways and developing novel therapeutic agents . THIQ compounds are noted for their broad range of actions in the brain, with effects critically dependent on their specific substituents . This methyl-substituted derivative is of particular interest due to the documented properties of the 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) pharmacophore. Scientific studies indicate that 1MeTIQ demonstrates significant neuroprotective and neurorestorative actions, unlike some other THIQs which are known neurotoxins . Research shows it can interact with dopamine receptors, inhibit monoamine oxidase (MAO) A and B enzyme activity, and increase levels of neurotransmitters in the brain . Furthermore, it has been found to exhibit a significant antidepressant-like effect in animal models, shifting dopamine catabolism and reducing the production of free radicals, which suggests potential for the treatment of depression and neurodegenerative conditions . The structural similarity of N-methyl-1,2,3,4-tetrahydroisoquinolines to known antidepressant frameworks, such as venlafaxine, further supports their application as potent monoamine reuptake inhibitors for studying neurological disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRFIMEBFZMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Insights :

  • Methoxy substitutions at positions 6 or 7 significantly alter lipophilicity and electronic properties, impacting receptor binding and bioavailability .
  • Ethyl substitution (CAS 19886-92-1) increases molecular weight and may enhance blood-brain barrier penetration compared to methyl derivatives .

Functional Group Variations

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Differences Applications/Notes
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride 927684-97-7 C₁₀H₁₅ClN₂ 198.70 Amine group replaces hydroxyl at position 7 Potential for CNS-targeted therapies due to amine functionality .
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol hydrochloride 2152636-99-0 C₁₀H₁₄ClNO 199.68 Hydroxymethyl group at position 7 Increased polarity due to hydroxymethyl substitution .
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride 82771-27-5 C₉H₁₃NO·HCl 151.21 (free base) Acetyl group at position 7 Ketone functionality may influence metabolic stability .

Key Insights :

  • Acetyl or hydroxymethyl groups introduce steric and electronic changes, affecting solubility and reactivity .

Halogenated Derivatives

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Halogenation Applications/Notes
6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride EN300-6481475 C₁₀H₁₂FNO·HCl 215.67 Fluorine at position 6 Enhanced metabolic stability due to fluorine's electronegativity .
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide 497947-23-6 C₁₀H₁₄BrNO 244.13 Bromide salt instead of chloride Higher molecular weight and potential for distinct crystal packing .

Key Insights :

  • Fluorination (CAS EN300-6481475) improves resistance to oxidative metabolism, extending half-life in biological systems .
  • Bromide salts (CAS 497947-23-6) may offer alternative crystallization pathways for pharmaceutical formulations .

Tetrahydroquinoline Derivatives

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Structural Differences Applications/Notes
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 No hydroxyl group; methyl at position 6 Industrial applications as a corrosion inhibitor .

Key Insights :

  • The absence of a hydroxyl group (CAS 91-61-2) reduces polarity, making it unsuitable for aqueous-based pharmacological studies but useful in materials science .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride (1MeTIQ) is a compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1MeTIQ is derived from tetrahydroisoquinoline and features a methyl group at the nitrogen position and a hydroxyl group at the 7-position. Its molecular formula is C₁₁H₁₄N₂O·HCl, with a molecular weight of approximately 187.66 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological studies and therapeutic applications.

1MeTIQ exhibits several mechanisms that contribute to its biological activity:

  • Dopaminergic Modulation : It influences dopamine neurotransmitter systems, potentially affecting mood regulation and cognitive functions. Studies have shown that it can restore altered dopamine levels in various disease models .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties against neurotoxins such as MPTP and rotenone, which are known to induce parkinsonian symptoms. This suggests a role in protecting dopaminergic neurons .
  • Antinociceptive Activity : Research indicates that 1MeTIQ can alleviate pain associated with diabetic neuropathy by modulating monoaminergic systems and enhancing supraspinal opioidergic pathways .

Neuroprotective Effects

1MeTIQ has been studied for its potential in treating neurodegenerative diseases. A study involving streptozotocin (STZ)-induced diabetic neuropathic pain showed that acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. Doses ranging from 15 to 45 mg/kg were effective, with the highest dose showing results comparable to gabapentin, a standard treatment for neuropathic pain .

Anti-inflammatory Properties

In addition to its neuroprotective effects, 1MeTIQ has shown promise as an anti-inflammatory agent. It may interact with various receptors involved in inflammatory pathways, although specific mechanisms require further elucidation.

Case Studies and Research Findings

Several studies underscore the compound's efficacy:

  • Diabetic Neuropathic Pain Study : In this study, 1MeTIQ was administered to STZ-induced diabetic mice. Results indicated a significant reduction in pain sensitivity (PWT) after treatment, highlighting its potential as an analgesic agent .
  • Neurotoxicity Studies : Research has demonstrated that 1MeTIQ can inhibit calcium influx and counteract the effects of neurotoxins like MPTP and rotenone. These findings suggest its utility in preventing neurodegeneration associated with Parkinson's disease .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Attributes
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6Enhanced lipophilicity; potential for different biological activity
7-Hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolineHydroxy and methoxy groupsIncreased water solubility; different pharmacokinetics
1-MethylisoquinolineMethyl substitution on isoquinolineLacks tetrahydro structure; different reactivity profile

This table illustrates the structural variations among related compounds and their potential implications for biological activity.

Q & A

Basic: What synthetic routes are commonly employed for 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization of benzaldehyde or substituted benzaldehyde precursors with methylamine derivatives. For example, a methoxy-substituted benzaldehyde may react with a methylsulfonyl-substituted amine under acidic conditions to form the tetrahydroisoquinoline core . Optimization includes adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of precursors. Catalysts like p-toluenesulfonic acid (p-TsOH) can enhance cyclization efficiency. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form .

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